8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This approach allows for the efficient and scalable synthesis of benzodiazepine derivatives by optimizing reaction conditions and minimizing waste . The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . The compound may also interact with other signaling pathways, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: Known for its use in the treatment of anxiety and alcohol withdrawal symptoms.
Uniqueness
8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H26N2O3/c1-4-27-21-13-16-15-24-23(17-9-6-7-11-20(17)26-3)18-10-8-12-25(18)19(16)14-22(21)28-5-2/h6-14,23-24H,4-5,15H2,1-3H3 |
InChI Key |
LBLZBOKXUQSIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=CC=C4OC)OCC |
Origin of Product |
United States |
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